

Technical Guide: Physicochemical Properties of 2-Fluorobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluorobenzamidine hydrochloride

Cat. No.: B1339845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, experimental protocols for solubility determination, and relevant biological signaling pathways for **2-Fluorobenzamidine hydrochloride** (CAS: 57075-81-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₈ ClFN ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	174.61 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Purity	≥ 95%	--INVALID-LINK--
Storage	0 - 8 °C	--INVALID-LINK--

Solubility Data

Quantitative solubility data for **2-Fluorobenzamidine hydrochloride** in common laboratory solvents is not extensively available in public literature. However, qualitative assessments indicate that it is soluble in water.^[1] The hydrochloride salt form is specifically designed to enhance aqueous solubility.^[2]

For novel drug development, the lack of precise solubility data necessitates experimental determination. A generalized but detailed protocol for this purpose is provided in the following section.

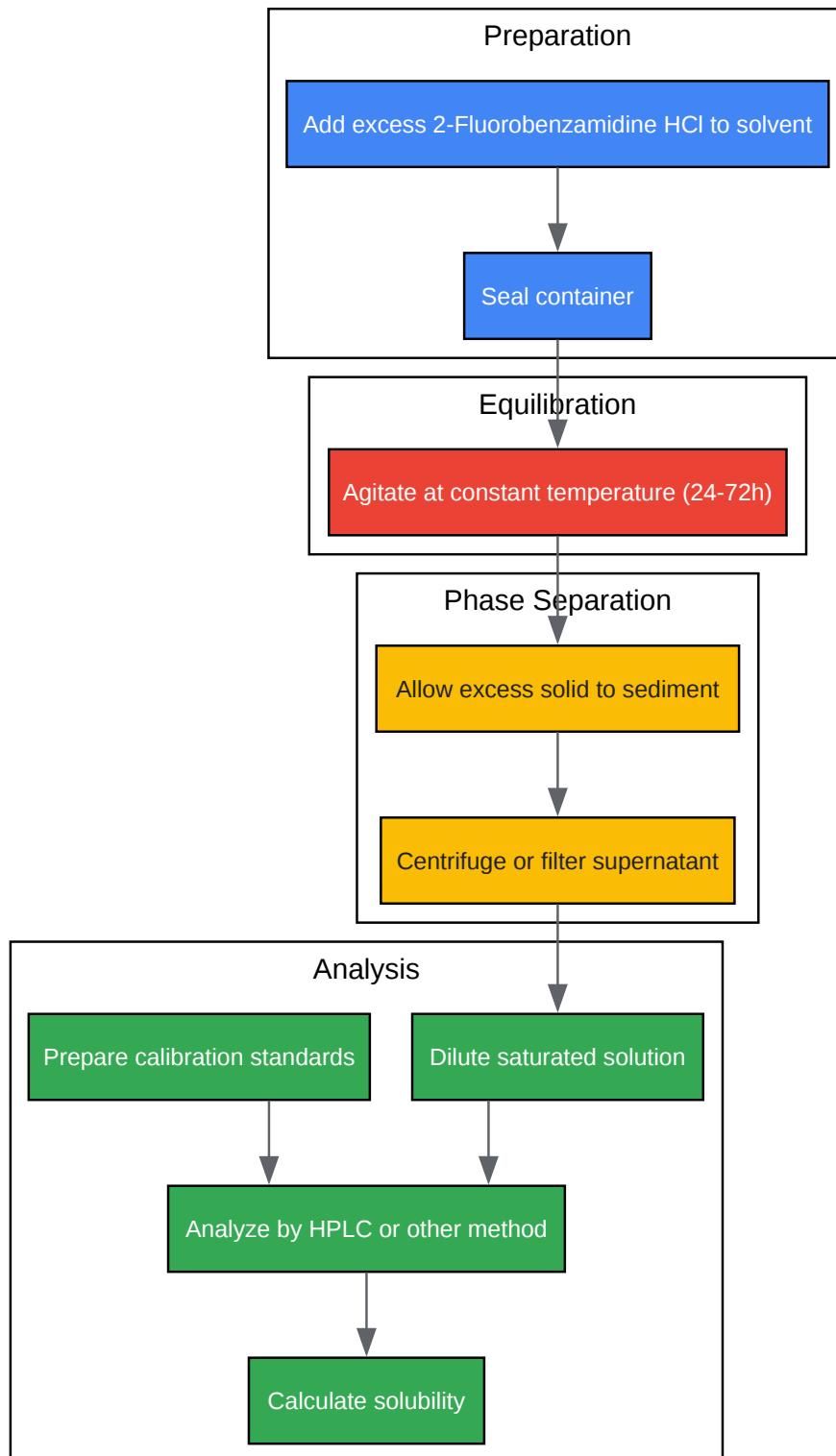
Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.^[3]

Objective: To determine the equilibrium solubility of **2-Fluorobenzamidine hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- **2-Fluorobenzamidine hydrochloride**
- Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
- Analytical balance
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Temperature-controlled orbital shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size)


- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

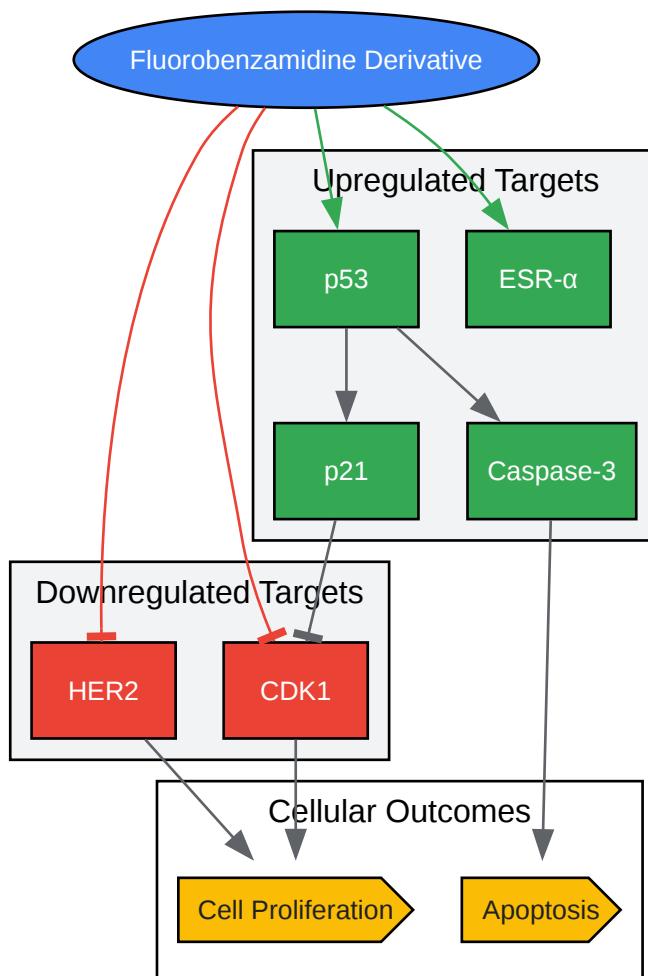
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Fluorobenzamidine hydrochloride** to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.
 - Place the vials in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.
- Sample Separation:
 - After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to sediment.
 - To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
- Quantification:
 - Prepare a series of standard solutions of **2-Fluorobenzamidine hydrochloride** of known concentrations in the chosen solvent.
 - Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.
 - Dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.

- Analyze the diluted sample using the same analytical method.
- Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination (Shake-Flask Method)

[Click to download full resolution via product page](#)


Caption: A generalized workflow for determining compound solubility using the shake-flask method.

Relevant Signaling Pathways

While specific signaling pathway interactions for **2-Fluorobenzamidine hydrochloride** are not detailed in the available literature, studies on closely related fluorobenzamidine derivatives provide insights into their potential biological targets, particularly in the context of cancer research. For instance, a bithiophene-fluorobenzamidine derivative has been shown to exert anti-tumor effects by modulating key proteins in cancer-related signaling pathways.

This derivative has been observed to cause the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2). Concurrently, it leads to the upregulation of tumor suppressor proteins p53 and p21, the Estrogen Receptor Alpha (ESR- α), and the apoptosis-executing enzyme Caspase-3 (CAS3). These interactions collectively contribute to the inhibition of cancer cell proliferation and the induction of apoptosis.

Potential Signaling Pathway Interactions of a Fluorobenzamidine Derivative

[Click to download full resolution via product page](#)

Caption: Plausible signaling interactions of a fluorobenzamidine derivative in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Fluorobenzamidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339845#2-fluorobenzamidine-hydrochloride-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com